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Compound of Interest

Compound Name: BTK ligand 12

Cat. No.: B15621655

Introduction

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling
pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes.
Dysregulation of BTK activity has been implicated in various B-cell malignancies, making it a
prime target for therapeutic intervention. While the designation "BTK ligand 12" does not
correspond to a specifically identified agent in publicly available scientific literature, this guide
will focus on a well-characterized and clinically significant BTK inhibitor, Ibrutinib (formerly
known as PCI-32765), to provide the in-depth technical information requested. Ibrutinib is a
first-in-class, orally administered, covalent inhibitor of BTK that has demonstrated significant

efficacy in the treatment of several B-cell cancers.

Chemical Properties of Ibrutinib

The fundamental chemical characteristics of Ibrutinib are summarized in the table below. This
data is essential for researchers in drug development for understanding the molecule's basic
physical and chemical nature.
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Property Value
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-

IUPAC Name pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-
2-en-1-one

Molecular Formula C25H24N602

Molecular Weight 440.5 g/mol

CAS Number 936563-96-1

Appearance White to off-white solid

Melting Point 156 °C

LogP (Octanol-Water) 3.7

Solubility Profile of Ibrutinib

The solubility of a compound is a critical parameter for its formulation and bioavailability. The

solubility of Ibrutinib in various solvents is detailed in the following table.

Solvent Solubility

DMSO 244 mg/mL (=99.89 mM)
Ethanol Sparingly soluble

Water Insoluble

Aqueous Buffers

pH-dependent, sparingly soluble at acidic pH

Experimental Protocols

1. In Vitro BTK Kinase Assay

This protocol outlines a method to determine the in vitro potency of Ibrutinib against BTK.

Objective: To measure the half-maximal inhibitory concentration (ICso) of Ibrutinib for BTK.
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Materials:

Recombinant human BTK enzyme

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 substrate

Ibrutinib (PCI-32765)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

384-well plates

Procedure:

Prepare a serial dilution of Ibrutinib in DMSO. Further dilute in kinase buffer to the desired
final concentrations.

Add 2.5 pL of the diluted Ibrutinib or vehicle (DMSO) to the wells of a 384-well plate.
Add 2.5 pL of the BTK enzyme and substrate solution to each well.

Incubate for 15 minutes at room temperature to allow for covalent bond formation.
Initiate the kinase reaction by adding 5 pL of ATP solution.

Incubate the reaction mixture for 60 minutes at room temperature.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.
Calculate the percent inhibition for each Ibrutinib concentration relative to the vehicle control.

Determine the I1Cso value by fitting the data to a four-parameter logistic curve.
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Experimental Workflow: In Vitro BTK Kinase Assay
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Caption: Workflow for determining the ICso of Ibrutinib against BTK.
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Signaling Pathway

BTK Signaling Pathway and Inhibition by Ibrutinib

Ibrutinib acts by covalently binding to the cysteine residue at position 481 (Cys481) in the
active site of BTK. This irreversible binding blocks the downstream signaling cascade that is
critical for B-cell survival and proliferation. The diagram below illustrates the B-cell receptor
(BCR) signaling pathway and the point of inhibition by Ibrutinib.
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Caption: Ibrutinib inhibits the BTK signaling cascade.
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 To cite this document: BenchChem. [A Technical Guide to a Representative BTK Inhibitor:
Ibrutinib (PCI-32765)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621655#btk-ligand-12-chemical-properties-and-
solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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